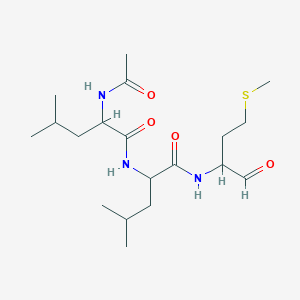
WP HI-PROPYL (C3) MEDIA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WP HI-PROPYL (C3) MEDIA: is a specialized chromatography media designed for high-performance liquid chromatography (HPLC). It is known for its unique surface chemistry that combines both hydrophobic and weak anionic exchange sites, providing unique selectivity and high purification performance across a wide range of biopharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : WP HI-PROPYL (C3) MEDIA is synthesized by covalently bonding propyl groups to polyethylenimine (PEI) ligands on spherical polymethacrylate and silica beads. This process involves the use of ordered polymeric bonding, which ensures high stability over an extended pH range .
Industrial Production Methods: : The industrial production of this compound involves large-scale purification processes. The media is optimized for maximum capacity, high mass transfer, and relatively low backpressure. It is delivered in a non-hazardous, non-flammable storage solution to ensure safety and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: : WP HI-PROPYL (C3) MEDIA primarily undergoes hydrophobic interaction chromatography (HIC) reactions. It is designed to separate proteins and peptides based on their hydrophobicity .
Common Reagents and Conditions: : The media is used with buffers such as sodium phosphate and ammonium sulfate at specific pH levels to achieve optimal separation. For example, a typical buffer system might include 25 mM sodium phosphate in 1.7 M ammonium sulfate at pH 7 .
Major Products Formed: : The major products formed from these reactions include highly purified proteins and peptides, such as cytochrome C, myoglobin, lysozyme, and amylase .
Wissenschaftliche Forschungsanwendungen
WP HI-PROPYL (C3) MEDIA is widely used in various scientific research applications, including:
Wirkmechanismus
WP HI-PROPYL (C3) MEDIA exerts its effects through a combination of hydrophobic and weak anionic exchange interactions. The propyl groups covalently linked to the PEI ligands provide hydrophobic sites, while the remaining free amino groups offer weak anion exchange sites. This unique surface chemistry enables the media to discriminate between molecules with similar hydrophobicities, resulting in improved separation performance and higher efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C18 Media: Used for the purification of strongly hydrophobic proteins and peptides.
C4 Media: Employed for the purification of hydrophilic peptides and proteins.
Poly HI-PROPYL Media: Similar to WP HI-PROPYL (C3) MEDIA but optimized for different pH ranges and applications.
Uniqueness: : this compound stands out due to its mixed-mode functionality, which combines hydrophobic interaction with weak anionic exchange. This provides unique selectivity and higher purification performance compared to conventional HIC media .
Eigenschaften
CAS-Nummer |
126850-10-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B1176581.png)




